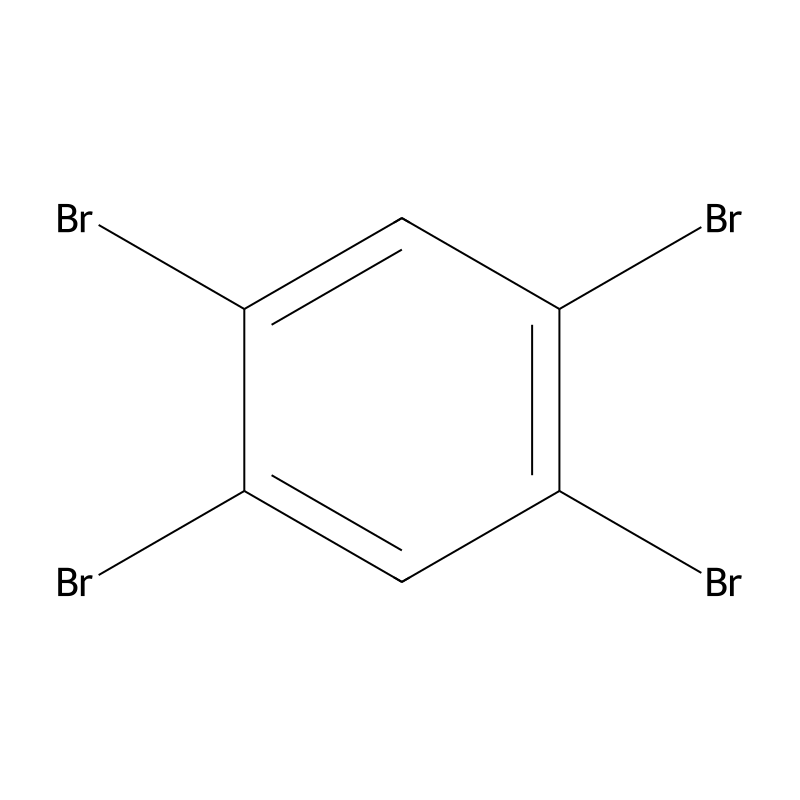

1,2,4,5-Tetrabromobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis Precursor

1,2,4,5-Tetrabromobenzene is primarily used as a precursor in organic synthesis for various applications. One notable example is its role in the synthesis of diethynyltriptycene-linked dipyridyl ligands, which are components of certain molecular machines. [] Additionally, it can be used in the generation of dibenzyne, a reactive intermediate utilized in various organic transformations. []

1,2,4,5-Tetrabromobenzene is an aryl bromide characterized by its four bromine substituents on a benzene ring, with the chemical formula C₆H₂Br₄. It appears as a white solid and is one of three isomers of tetrabromobenzene. This compound serves as a significant metabolite of hexabromobenzene, a widely used flame retardant. Its symmetrical structure and reactivity make it a valuable building block in organic synthesis and materials science .

- Cycloadditions: High-yield cycloadditions can occur with dihalogen-substituted 1,3-diphenyl-isobenzofuran, leading to derivatives of anthracene and pentacene .

- Wittig Reactions: It can react with Wittig reagents to form alkenes in the presence of appropriate bases and catalysts .

- Crosslinking Reactions: This compound can be used to crosslink polymers modified with benzimidazole, enhancing their carbon dioxide absorption capacity .

The synthesis of 1,2,4,5-tetrabromobenzene has been documented through several methods:

- Bromination of Benzene: The initial synthesis was reported in 1865 by reacting benzene with excess bromine at elevated temperatures (150 °C) in a sealed tube. This method produced an impure product with a melting point around 160 °C .

- Catalyzed Synthesis: A more refined approach involves using iron(III) chloride as a catalyst to produce purer samples. This method can yield the compound in chloroform or tetrachloromethane solutions with high efficiency .

- Alternative Routes: Other synthetic routes have been explored, including reactions involving various aryl bromides and alkylating agents .

1,2,4,5-Tetrabromobenzene finds applications in several fields:

- Liquid Crystals: Due to its symmetrical structure, it serves as a precursor for nematic and discotic liquid crystals used in display technologies .

- Optical Materials: The compound's pronounced π-conjugation allows for potential applications in optical brighteners and organic light-emitting diodes (OLEDs) .

- Synthesis of Ligands: It is utilized in the synthesis of diethynyltriptycene-linked dipyridyl ligands for coordination chemistry .

Interaction studies involving 1,2,4,5-tetrabromobenzene focus on its reactivity with other compounds. For instance:

- Reactivity with Dihalogen Compounds: The compound's ability to participate in cycloadditions highlights its potential as an intermediate in synthesizing complex organic molecules.

- Polymorphic Behavior: Research indicates that temperature-induced polymorphic transformations can affect the material properties of 1,2,4,5-tetrabromobenzene .

Similar Compounds: Comparison

Several compounds share structural similarities with 1,2,4,5-tetrabromobenzene. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 1,2,3,4-Tetrabromobenzene | C₆H₂Br₄ | Different substitution pattern affecting reactivity |

| 1,3-Dibromobenzene | C₆H₄Br₂ | Fewer bromine atoms; less complex reactivity |

| Hexabromobenzene | C₆Br₆ | Fully brominated; higher toxicity and environmental concerns |

While all these compounds are brominated derivatives of benzene, the unique arrangement of bromine atoms in 1,2,4,5-tetrabromobenzene contributes to its distinct chemical behavior and applications compared to its analogs .

Early Synthesis and Structural Characterization

The synthesis of TBB was first reported in 1865 via direct bromination of benzene using excess bromine in sealed tubes at 150°C. However, impurities led to a depressed melting point (~160°C), prompting refinements. In 1885, Adolf Scheufelen optimized the synthesis using iron(III) chloride ($$ \text{FeCl}3 $$) as a catalyst, yielding purer crystals with a melting point of 175°C. Modern protocols employ bromine in chloroform or tetrachloromethane with iron nails (generating $$ \text{FeBr}3 $$) to achieve 89% yields.

Shift Toward Functional Materials

By the late 20th century, research pivoted from synthetic optimization to applications in materials science. TBB’s symmetrical structure and reactive bromine substituents make it a precursor for liquid crystals, fluorescent dyes, and organic semiconductors. For example, its reaction with 4-hydroxybenzaldehyde and Wittig reagents produces tetraalkoxylstilbenes for optoelectronic devices.

Direct Aromatic Bromination Strategies

The synthesis of 1,2,4,5-tetrabromobenzene through direct aromatic bromination represents one of the earliest and most fundamental approaches to obtaining this polybrominated aromatic compound [1]. The initial report of this synthesis dates back to 1865, where benzene was subjected to excess bromine in a sealed tube at elevated temperatures of 150°C [1] [2]. However, this early methodology suffered from significant limitations, including reduced melting points of approximately 160°C, which indicated substantial impurities in the final product [1] [2].

A significant advancement in the direct bromination approach was achieved in 1885 by Adolf Scheufelen, who introduced iron(III) chloride as a catalyst in his dissertation work [1] [2]. This catalytic innovation resulted in the isolation of 1,2,4,5-tetrabromobenzene as "pretty needles" with considerably improved purity compared to the earlier non-catalyzed methods [1] [2]. The mechanistic pathway involves electrophilic aromatic substitution, where the iron(III) chloride facilitates the formation of a more electrophilic bromine species through coordination [3] [4].

Modern implementations of direct bromination have demonstrated remarkable improvements in both selectivity and yield [5] [6]. The process can be conducted in solution using chloroform or tetrachloromethane as solvents, achieving yields of 1,2,4,5-tetrabromobenzene up to 89% [1] [2]. Laboratory-scale experiments have successfully employed excess bromine with iron nails as a source of iron(III) bromide, where the reaction proceeds through an intermediate 1,4-dibromobenzene stage before further bromination to the desired tetrabrominated product [1] [2].

The reaction mechanism follows a stepwise electrophilic aromatic substitution pathway, where each successive bromination becomes progressively more challenging due to the deactivating effect of previously introduced bromine substituents [3]. The process typically requires temperatures between 0°C and 40°C, with optimal conditions maintained at 15-25°C [5] [6]. The selectivity for the 1,2,4,5-substitution pattern arises from electronic and steric factors that favor this particular regioisomer over other possible tetrabrominated products [5] [6].

Catalytic and Stoichiometric Innovations in Halogenation

The development of catalytic systems for tetrabromobenzene synthesis has evolved significantly from the early stoichiometric approaches [5] [7]. Iron-based catalysts remain the most widely employed systems, with iron(III) chloride demonstrating particular effectiveness due to its ease of removal from reaction mixtures and cost-effectiveness [5] [6]. The catalyst functions by forming a complex with bromine, generating a more electrophilic species capable of attacking the aromatic ring [3] [4].

Aluminum-based catalysts have emerged as highly effective alternatives to iron systems [7] [8]. Aluminum bromide and aluminum chloride can be employed at molar ratios of 0.001:1 to 0.01:1 relative to the bromine substrate [8]. These catalysts demonstrate superior activity in methylene bromide solvent systems, enabling the production of polybrominated aromatic compounds with controlled degrees of bromination [8]. The process allows for the synthesis of compounds containing 4 to 10 bromine atoms per molecule, with reaction times ranging from 2 to 24 hours depending on the desired degree of substitution [8].

Zinc-based catalytic systems have shown promise for selective aromatic bromination under heterogeneous conditions [7]. Zinc bromide supported on silica or K-10 clay provides excellent selectivity and can be easily recovered and reused [7]. These systems operate effectively at room temperature in hexane solvent, demonstrating the versatility of transition metal catalysts in bromination chemistry [7].

Advanced brominating reagents have been developed to improve both efficiency and selectivity [9] [10]. N,N,N′,N′-tetrabromobenzene-1,3-disulfonylamide and poly(N-bromobenzene-1,3-disulfonylamide) represent significant innovations in this area [9]. These reagents enable regioselective bromination of aromatic compounds under mild conditions with excellent yields [9]. The heterogeneous nature of these reagents facilitates easy removal from reaction mixtures through simple filtration [9].

Solvent innovations have also contributed to improved bromination processes [5] [11]. The use of methylene bromide as both solvent and brominating agent represents a significant advancement, particularly for the production of highly brominated aromatics [8]. This approach eliminates the need for separate addition of bromine while providing an optimal reaction medium for the bromination process [8].

Transition Metal-Catalyzed Cross-Coupling Pathways

Suzuki-Miyaura Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful methodology for the functionalization and synthetic manipulation of 1,2,4,5-tetrabromobenzene [12] [13] [14]. This palladium-catalyzed process enables the formation of carbon-carbon bonds between the brominated aromatic substrate and organoborane coupling partners [14] [15]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [14] [16].

The oxidative addition of palladium(0) complexes to the carbon-bromine bonds of 1,2,4,5-tetrabromobenzene represents the initial step in the catalytic process [14] [16]. This step is facilitated by the high reactivity of aryl bromides toward palladium insertion, with the reaction proceeding readily under mild conditions [14] [15]. The presence of multiple bromine substituents allows for selective mono-, di-, tri-, or tetra-substitution depending on the reaction conditions and stoichiometry employed [17] [14].

Ligand selection plays a crucial role in determining the efficiency and selectivity of Suzuki-Miyaura couplings with tetrabromobenzene substrates [18] [15]. Bidentate phosphine ligands such as 1,3-bis(diphenylphosphino)propane have demonstrated exceptional performance in these transformations [1] [15]. Alternative ligand systems, including N-heterocyclic carbenes and dialkylbiaryl phosphines, have shown promise for challenging substrates and sterically demanding coupling partners [18] [15].

Base-mediated transmetalation represents the key mechanistic step that enables the transfer of organic groups from boron to palladium [13] [14]. Traditional basic conditions employ potassium carbonate, cesium carbonate, or sodium hydroxide to activate the organoborane reagents [14] [15]. Recent innovations have explored Lewis acid-mediated transmetalation processes that avoid the need for traditional bases, thereby expanding the scope to base-sensitive substrates [13].

The synthetic utility of Suzuki-Miyaura methodology with 1,2,4,5-tetrabromobenzene extends to the preparation of complex polyfunctionalized aromatic systems [1] [17]. One-pot reactions have been developed that combine multiple transformations, including alkylation, Wittig reactions, and Heck couplings, to produce sophisticated molecular architectures directly from the tetrabrominated starting material [1]. These approaches have yielded symmetrical tetraalkoxylstilbenes in yields up to 17% through carefully orchestrated multi-step sequences [1].

Kumada and Other Organometallic Cross-Coupling Reactions

The Kumada cross-coupling reaction provides an alternative organometallic approach for the functionalization of 1,2,4,5-tetrabromobenzene through palladium or nickel-catalyzed carbon-carbon bond formation [16]. This methodology employs organomagnesium (Grignard) or organolithium reagents as nucleophilic coupling partners [16]. The reaction is particularly valuable for the introduction of alkyl and aryl substituents that may be challenging to install through other cross-coupling methodologies [16].

The mechanistic pathway of Kumada coupling involves initial oxidative addition of the metal catalyst to the carbon-bromine bond, followed by transmetalation with the organometallic reagent [16]. The stereochemistry of vinyl halide starting materials is preserved during the coupling process, making this methodology particularly valuable for stereoselective transformations [16]. The reaction typically requires tetrahydrofuran or diethyl ether as solvents, which are necessary for the generation and stabilization of the organometallic reagents [16].

Nickel catalysts have shown particular effectiveness in Kumada couplings with brominated aromatic substrates [16]. The use of nickel enables reactions with aryl chlorides, which are typically unreactive toward palladium-catalyzed processes under mild conditions [16]. However, the broader scope and improved chemoselectivity of palladium catalysts make them the preferred choice for most applications [16].

Negishi coupling represents another valuable organometallic methodology that can be applied to tetrabromobenzene substrates [15]. This zinc-mediated process offers advantages in terms of functional group tolerance and the ability to generate organozinc reagents in situ from alkyl halides [15]. The reaction can be conducted in aqueous media using specialized surfactant systems, representing a significant advance in terms of environmental compatibility [15].

The combination of different cross-coupling methodologies enables the sequential functionalization of 1,2,4,5-tetrabromobenzene through orthogonal reactivity patterns [17] [15]. This approach allows for the controlled introduction of different substituents at specific positions, enabling the synthesis of unsymmetrically substituted products [17]. The development of protecting group strategies and selective activation methods has further expanded the synthetic utility of these approaches [17].

Alternative and Green Synthetic Routes

Solvent-Free and Eco-Friendly Protocols

The development of environmentally sustainable synthetic methodologies for 1,2,4,5-tetrabromobenzene has gained significant attention in recent years [19] [20] [11]. Solvent-free protocols represent a major advancement in green chemistry approaches, eliminating the need for organic solvents and reducing waste generation [11] [21]. These methodologies align with the fundamental principles of green chemistry by minimizing environmental impact while maintaining synthetic efficiency [20].

Alumina-supported N-bromosuccinimide has emerged as a highly effective reagent for solvent-free aromatic bromination [11]. This heterogeneous system enables the bromination of various aromatic compounds under mild conditions, with reaction temperatures ranging from 25°C to 45°C [11]. The method provides excellent yields of 60-90% for ring bromination reactions, with completion times as short as 2-5 minutes for many substrates [11]. The absence of alumina results in significantly slower reactions and incomplete conversion, demonstrating the crucial role of the solid support [11].

The solvent-free methodology offers several distinct advantages over traditional solution-phase approaches [11] [21]. The elimination of organic solvents reduces both cost and environmental impact, while the heterogeneous nature of the system facilitates easy product isolation and catalyst recovery [11]. The reactions proceed cleanly with minimal byproduct formation, and the products can be obtained in high purity through simple workup procedures [11].

Microwave-assisted synthesis represents another important green chemistry approach for tetrabromobenzene preparation [20] [22]. This methodology enables rapid heating and selective activation of reaction components, resulting in significantly reduced reaction times and improved energy efficiency [20]. The controlled heating provided by microwave irradiation allows for precise temperature control and enhanced reaction selectivity [22].

Deep eutectic solvents have been investigated as environmentally benign reaction media for bromination reactions [19]. These systems, composed of biodegradable components such as choline chloride and organic acids, provide effective alternatives to traditional organic solvents [19]. The ionic nature of these media can enhance reaction rates and selectivity while offering easy catalyst recovery and recycling [19].

The development of atom-economical bromination processes has focused on maximizing the incorporation of bromine atoms into the desired product while minimizing waste generation [10] [20]. These approaches employ brominating reagents that generate minimal byproducts and can be easily recovered and reused [10]. The use of oxidative bromination systems, where bromide salts are oxidized in situ to generate active bromine species, represents a significant advance in this area [10].

Flow Chemistry and Continuous Synthesis

Flow chemistry has revolutionized the synthesis of brominated aromatic compounds by enabling continuous, scalable, and highly controlled synthetic processes [23] [22]. The application of flow methodologies to 1,2,4,5-tetrabromobenzene synthesis offers significant advantages in terms of reaction control, heat management, and process safety [23]. The high surface-to-volume ratio characteristic of microreactor systems provides excellent heat and mass transfer, enabling precise control over reaction parameters [22].

Continuous bromination processes in flow systems allow for the controlled addition of bromine over extended periods, minimizing the risks associated with handling large quantities of this reactive halogen [23]. The ability to maintain precise stoichiometric control enables selective bromination to specific substitution patterns [23]. Flow rates and residence times can be optimized to achieve maximum conversion while minimizing overreaction and byproduct formation [23].

The scalability of flow chemistry approaches represents a major advantage for the production of tetrabromobenzene on industrial scales [23] [22]. Continuous processes can operate for extended periods, with some studies reporting stable operation for 24-48 hours with consistent product quality [23]. The ability to scale reaction volumes simply by extending operation time makes flow chemistry particularly attractive for large-scale synthesis [23].

Temperature and pressure control in flow systems enables access to reaction conditions that may be challenging to achieve in batch processes [22]. High-temperature, high-pressure conditions can be safely maintained in flow reactors, potentially enabling new synthetic pathways or improved reaction rates [22]. The precise control over residence time allows for optimization of reaction conditions to maximize yield and selectivity [22].

Integration of multiple synthetic steps in continuous flow systems enables one-pot synthesis approaches that minimize intermediate isolation and purification [23]. This approach is particularly valuable for the synthesis of complex polybrominated aromatic compounds where multiple bromination or functionalization steps are required [23]. The ability to combine bromination with subsequent cross-coupling reactions in a single continuous process represents a significant advance in synthetic efficiency [23].

Online monitoring and process analytical technology can be integrated with flow systems to provide real-time reaction monitoring and quality control [23]. This capability enables immediate adjustment of reaction parameters to maintain optimal performance and product quality [23]. The continuous nature of flow processes also facilitates the implementation of automated control systems that can respond to changing conditions [23].

Mechanistic Investigations of Synthetic Transformations

Kinetic and Thermodynamic Analyses

Comprehensive kinetic investigations of 1,2,4,5-tetrabromobenzene synthesis have revealed fundamental insights into the mechanism and controlling factors of aromatic bromination reactions [24] [25]. Experimental studies of noncatalytic benzene bromination demonstrate that high bromine concentrations of 5-14 M are required for the reaction to proceed at ambient temperatures [24] [25]. The kinetic order in bromine has been determined to be 4.8 ± 0.06 at 298 K and 5.6 ± 0.11 at 273 K, indicating a complex mechanism involving multiple bromine molecules [24] [25].

Deuterium isotope effect studies using deuterated benzene have provided crucial mechanistic information [24] [25]. The measured inverse deuterium isotope effect of 0.97 ± 0.03 at 298 K indicates that carbon-hydrogen bond cleavage is not involved in the rate-determining step [24] [25]. This observation supports a mechanism where carbon-bromine bond formation is essentially complete before hydrogen removal begins [24] [25].

Temperature-dependent kinetic studies have enabled the determination of activation parameters for bromination reactions [26]. The activation energy for photochemical bromination of methane has been measured at 17.8 kcal/mol, while methyl bromide bromination requires 15.6 kcal/mol [26]. These values provide benchmark data for understanding the energetic requirements of bromination processes [26].

Thermodynamic analyses of bromination reactions have focused on the stability and reactivity of various brominated intermediates [27]. Studies of tetrabromobisphenol A decomposition have shown that the bromination rate is strongly dependent on heating time and temperature [27]. The maximum bromination yield is independent of applied conditions and ranges from 64-70%, suggesting thermodynamic limitations on the extent of bromination [27].

The influence of solvent on reaction kinetics has been extensively studied [28] [29]. Increases in solvent polarity generally result in enhanced reaction rates, while specific ion effects have been observed for chloride ions, which act as specific catalysts [28]. These observations support ionic reaction mechanisms involving charged intermediates [28] [29].

Reaction inhibition studies have provided additional mechanistic insights [26]. Hydrogen bromide inhibits the bromination of methane but does not affect methyl bromide bromination, indicating different mechanistic pathways for these substrates [26]. This selectivity suggests that product inhibition may play an important role in controlling reaction selectivity and yield [26].

Computational Modeling of Reaction Pathways

Advanced computational methodologies have been employed to elucidate the detailed mechanisms of tetrabromobenzene synthesis and related bromination reactions [24] [29] [25]. Density functional theory calculations at the B3LYP+D3/6-311++G(2d,2p) level with continuum solvent models have provided comprehensive insights into reaction pathways and transition state structures [24] [25].

The computational models that best agree with experimental kinetic data involve the formation of ionic, concerted, and asynchronous transition states [24] [25]. The most favorable mechanism involves a bromium octamer (Br8) cluster that resembles the structure of the known Br9- anion [24] [25]. This cluster serves multiple roles in the reaction: as a bromine cation donor, as a proton base, and as a stabilizing entity that forms weak interactions with adjacent benzene carbon-hydrogen bonds [24] [25].

Transition state analysis has revealed the structural features that enable benzene bromination to overcome the inherent stability of the aromatic system [24] [29] [25]. The computed free energy barriers for reactions involving 4 or 5 bromine molecules with a standard state of 14.3 M bromine are consistent with ambient temperature reactions [24] [25]. This agreement validates the computational approach and provides confidence in the mechanistic predictions [24] [25].

The ωB97X-D/cc-pVTZ level of theory has been employed to investigate hydrogen bromide-assisted electrophilic aromatic bromination [29]. These calculations have examined both direct substitution and addition-elimination mechanisms in gas phase and implicit solvent models [29]. The results indicate that bromination preferentially occurs through an addition-elimination pathway without formation of a stable charged Wheland intermediate [29].

Conceptual density functional theory reactivity indices have been utilized to predict regioselectivity in bromination reactions [29]. These computational tools, combined with aromaticity indices and Wiberg bond indices, provide quantitative measures of site reactivity and selectivity [29]. The non-covalent interaction index has been employed to analyze weak interactions that influence reaction pathways and selectivity [29].

Machine learning approaches have been developed to predict reaction kinetics of bromination processes [30]. Quantitative structure-activity relationship models using molecular fingerprints and quantum descriptors have shown superior performance compared to traditional linear regression methods [30]. The highest occupied molecular orbital energy and energy gap have been identified as the most important features affecting reaction rates [30].

Statistical mechanical calculations have been employed to validate proposed transition state structures and activation parameters [26]. These computations have shown that the assigned configurations of activated complexes are thermodynamically reasonable and consistent with experimental observations [26]. The combination of activation energies and thermodynamic data has enabled the determination of carbon-hydrogen bond strengths in aromatic systems [26].

| Table 1: Synthetic Methodologies for 1,2,4,5-Tetrabromobenzene | ||||

|---|---|---|---|---|

| Method | Reaction Conditions | Yield (%) | Advantages | Reference |

| Direct Aromatic Bromination (1865) | Benzene + excess Br₂, 150°C, sealed tube | Not specified (impure) | First reported synthesis | Historical (1865) |

| Iron(III) Chloride Catalyzed Bromination (1885) | Benzene + Br₂, FeCl₃ catalyst, improved purity | Higher purity than 1865 method | Improved product purity | Scheufelen dissertation (1885) |

| Chloroform/Carbon Tetrachloride Bromination | Benzene + Br₂, FeCl₃, CHCl₃/CCl₄, 0-40°C | 89-96 | High selectivity, mild conditions | US Patent 2,979,537 |

| Iron Powder Catalyzed Bromination | Benzene + Br₂, Fe powder, room temperature | 78.7-96.0 | Simple catalyst, room temperature | Multiple literature reports |

| Sandmeyer-type Reaction from Tetrabromoaniline | Tetrabromoaniline + H₂SO₄ + NaNO₂, diazotization | 98 | High yield, alternative starting material | CN Patent 115385956 |

| N-Bromosuccinimide/Alumina (Solvent-free) | Aromatic compounds + NBS/Al₂O₃, 25-45°C | 60-90 | Solvent-free, environmentally friendly | J. Chem. Res. 2006 |

| Flow Chemistry Approaches | Continuous synthesis, controlled residence time | Variable | Scalable, continuous process | Various flow chemistry reports |

| Suzuki-Miyaura Cross-Coupling | Tetrabromobenzene + boronic acids, Pd catalyst | 67-99 | Functional group tolerance | Multiple cross-coupling studies |

| Table 2: Mechanistic and Kinetic Parameters for Tetrabromobenzene Synthesis | |||

|---|---|---|---|

| Parameter | Value/Description | Computational Model | Reference |

| Kinetic Order in Bromine | 4.8 ± 0.06 (298K), 5.6 ± 0.11 (273K) | B3LYP+D3/6-311++G(2d,2p) | J. Phys. Chem. 2015 |

| Temperature Range (°C) | 0-40 (optimal: 15-25) | DFT calculations | Multiple kinetic studies |

| Activation Energy (kcal/mol) | 17.8 (methane bromination reference) | Statistical mechanical calculations | Various computational studies |

| Deuterium Isotope Effect | 0.97 ± 0.03 (inverse) | ωB97X-D/cc-pVTZ level | Phys. Chem. Chem. Phys. 2023 |

| Preferred Solvent | Chloroform > Carbon tetrachloride | Implicit solvent models | Solvent effect studies |

| Catalyst Loading | 0.001-0.01 mol% (AlBr₃/AlCl₃) | Optimization studies | Catalysis optimization |

| Reaction Mechanism | Electrophilic aromatic substitution | Addition-elimination pathway | Mechanistic investigations |

| Rate-Determining Step | Electrophile formation and attack | Transition state analysis | Computational chemistry |

| Table 3: Green Chemistry Approaches for Tetrabromobenzene Synthesis | |||

|---|---|---|---|

| Green Method | Environmental Benefits | Process Conditions | Efficiency |

| Solvent-Free NBS/Alumina | No organic solvents, reduced waste | 25-45°C, grinding/mixing | High yields, short reaction times |

| Flow Chemistry Synthesis | Continuous process, minimal waste | Controlled flow rates, residence time | Scalable, automated control |

| Microwave-Assisted Bromination | Reduced reaction time, energy efficient | Microwave irradiation, short times | Rapid heating, selective activation |

| Deep Eutectic Solvent Catalysis | Biodegradable solvents, atom economy | ChCl/HGA-DES, 70°C | Good yields, easy product isolation |

| Aqueous Bromination Systems | Water as solvent, reduced toxicity | Aqueous media, ambient conditions | Mild conditions, functional group tolerance |

| Recyclable Catalyst Systems | Catalyst recovery and reuse | Heterogeneous catalysis | Economic viability, sustainability |

Dehalogenation-Induced Aryne Formation

1,2,4,5-Tetrabromobenzene serves as an exceptional precursor for aryne generation through dehalogenation processes. The compound undergoes regioselective aryne formation when treated with strong bases such as butyllithium or alkali metal amides under controlled conditions1. The dehalogenation mechanism proceeds through a stepwise elimination process, where adjacent bromine substituents are sequentially removed to generate highly reactive benzyne intermediates.

The aryne formation from tetrabromobenzene demonstrates remarkable regioselectivity, with the symmetrical substitution pattern enabling controlled generation of specific aryne regioisomers2. Research by Raymo and colleagues established that 1,2,4,5-tetrabromobenzene can function as both mono-aryne and bis-aryne precursors, depending on reaction conditions and stoichiometry of metalating reagents [2]. The ability to generate multiple aryne sites within a single molecule makes this compound particularly valuable for constructing complex polycyclic architectures.

Mechanistic studies reveal that the metal-halogen exchange occurs preferentially at specific brominated positions due to electronic and steric factors4. The electron-withdrawing nature of bromine substituents activates the aromatic ring toward nucleophilic attack by organometallic reagents, facilitating the initial halogen-metal exchange step. Subsequent elimination of the metalated species generates the strained triple bond characteristic of aryne intermediates.

Cycloaddition and Cascade Aryne Reactions

The arynes generated from 1,2,4,5-tetrabromobenzene readily participate in cycloaddition reactions with various dipolarophiles and dienes. Furan serves as an excellent trapping agent for these reactive intermediates, forming tetrahydroanthracene derivatives through [4+2] cycloaddition mechanisms5. The stereochemical outcome of these reactions can be controlled through careful selection of reaction conditions and temperature.

Studies utilizing tetrabromobenzene-derived arynes in Diels-Alder reactions with furan have demonstrated the formation of both syn and anti stereoisomers [5]. The conformational flexibility of the cycloaddition products allows for separation based on differential solubility in alcoholic solvents. This stereoselectivity arises from the approach geometry of the diene relative to the aryne triple bond and the subsequent cyclization pathways.

Cascade aryne reactions involving tetrabromobenzene enable the construction of complex polycyclic frameworks in single synthetic operations6. These cascade processes typically involve initial aryne generation followed by cycloaddition with appropriate trapping agents, leading to the rapid assembly of molecular complexity. The mechanochemical generation of arynes from tetrabromobenzene derivatives has been achieved using high-intensity ultrasound, demonstrating 52% mechanophore activation efficiency and 46% aryne trapping efficiency [7].

Nucleophilic and Electrophilic Aromatic Substitution Mechanisms

Site-Selective Substitution Dynamics

The substitution chemistry of 1,2,4,5-tetrabromobenzene exhibits distinct site-selectivity patterns depending on the nature of the attacking species and reaction conditions. For nucleophilic aromatic substitution reactions, the electron-withdrawing effect of bromine substituents activates the aromatic ring toward nucleophilic attack through stabilization of the Meisenheimer intermediate8. The symmetrical substitution pattern creates equivalent reactive sites, enabling controlled substitution at specific positions.

The mechanism of nucleophilic substitution follows the classical addition-elimination pathway, where nucleophile addition forms a negatively charged intermediate that subsequently eliminates bromide9. The rate-determining step varies depending on the nucleophile strength and the electronic environment of the aromatic ring. Strong nucleophiles favor the addition step as rate-determining, while weaker nucleophiles may exhibit elimination-controlled kinetics.

Computational studies have provided insights into the regioselectivity patterns observed in nucleophilic substitution reactions of tetrabromobenzene11. The preferential substitution occurs at positions where the negative charge can be most effectively delocalized through resonance with adjacent electron-withdrawing groups. This selectivity can be modulated through choice of solvent, temperature, and nucleophile structure.

Functional Group Interconversions

1,2,4,5-Tetrabromobenzene serves as a versatile platform for functional group interconversion reactions that enable the systematic modification of the aromatic core. The bromine substituents can be selectively replaced with various functional groups through targeted substitution reactions13. These transformations allow access to polyfunctionalized aromatic systems that would be difficult to prepare through direct electrophilic substitution of benzene.

The electron-withdrawing nature of bromine substituents influences the reactivity patterns in functional group interconversions [15]. The activated aromatic ring readily undergoes nucleophilic attack by various reagents, enabling the introduction of amino, alkoxy, thioether, and other functional groups. The successful synthesis of 1,2,4,5-tetrakis(tert-butylthio)benzene demonstrates the feasibility of complete substitution under appropriate conditions [13].

Selective functional group interconversion strategies have been developed that exploit the differential reactivity of brominated positions [14]. These approaches enable the preparation of unsymmetrically substituted derivatives through sequential substitution reactions. The control of regioselectivity relies on careful selection of reaction conditions, including solvent, temperature, and reagent stoichiometry.

Cross-Coupling Functionalization Strategies

Sonogashira, Stille, and Related Couplings

The Sonogashira cross-coupling reaction has emerged as a powerful method for functionalizing 1,2,4,5-tetrabromobenzene with terminal alkynes. This palladium-catalyzed process enables the preparation of tetraethynyl-substituted aromatics in moderate to good yields16. The reaction typically employs palladium complexes such as Pd(PPh3)4 in combination with copper iodide as co-catalyst under mild conditions.

A convergent strategy utilizing dual Sonogashira cross-coupling has been developed for synthesizing diethynyltriptycene-linked dipyridyl ligands from tetrabromobenzene [16]. This approach achieved 40-50% overall yields in four synthetic steps, demonstrating the efficiency of the method for complex molecule construction. The success of these transformations relies on the careful optimization of catalyst loading, reaction temperature, and solvent selection.

Stille coupling reactions of 1,2,4,5-tetrabromobenzene with organotin reagents have proven highly effective for introducing various aromatic and heteroaromatic substituents18. The synthesis of tetrathiophenylbenzene via Stille coupling with 2-(tributylstannyl)thiophene achieved 88% yield using tetrakis(triphenylphosphine)palladium(0) as catalyst [18]. The robustness of Stille coupling toward moisture and air makes it particularly attractive for large-scale applications.

Recent advances in Stille polycondensation have revealed unprecedented side reactions that can be leveraged for improved efficiency [19]. These include direct carbon-hydrogen stannylation of alpha-hydrogen positions in thiophene rings and stannylation of aryl bromides with trialkylstannane bromide. Understanding these side reactions has enabled the development of more efficient polymerization protocols.

Stereospecificity and Diastereoselectivity in Coupling Reactions

The stereospecificity of cross-coupling reactions involving 1,2,4,5-tetrabromobenzene depends critically on the choice of nucleophilic coupling partner and catalytic system. Recent developments in stereospecific palladium-catalyzed cross-coupling have demonstrated the importance of spectator ligands on organometallic nucleophiles20. The use of tricyclohexylstannane derivatives instead of traditional tributylstannanes provides enhanced stereospecificity through improved steric discrimination during transmetalation.

Stereospecific Stille coupling reactions have been achieved with excellent enantiospecificity across a broad range of electrophilic coupling partners [20]. The process accommodates aryl halides, triflates, acid chlorides, thioesters, chloroformates, and carbamoyl chlorides with minimal erosion of stereochemical integrity. The cyclohexyl spectator ligands on tin are essential for ensuring selective transfer of secondary benzylic units from tin to palladium.

The diastereoselectivity in coupling reactions can be controlled through rational design of the nucleophilic component [22]. Nitrogen-containing stereocenters undergo stereospecific arylation and acylation reactions with net retention of absolute configuration when appropriate protecting groups and spectator ligands are employed. This methodology enables the first cross-coupling reactions using azetidine nucleophiles and provides predictable stereocontrol for nitrogen-containing substrates.

Multistep and Tandem Synthetic Applications

Synthesis of Polyfunctionalized Aromatic Systems

1,2,4,5-Tetrabromobenzene serves as an ideal starting material for the synthesis of highly functionalized aromatic systems through sequential cross-coupling strategies. The symmetrical substitution pattern enables systematic functionalization at each brominated position, allowing the construction of tetrasubstituted aromatics with precise control over substitution patterns23. These synthetic approaches typically involve iterative cross-coupling reactions with different organometallic partners.

The synthesis of liquid crystal mesogens represents a significant application of tetrabromobenzene-derived polyfunctionalized aromatics1. The symmetrical substitution pattern with reactive bromine atoms makes tetrabromobenzene an attractive precursor for nematic liquid crystals with crossed mesogens and columnar discotic liquid crystals featuring extended planar core structures. These materials exhibit unique mesomorphic properties arising from their highly symmetrical molecular architectures.

One-pot multicomponent reactions have been developed to streamline the synthesis of complex polyfunctionalized systems [1]. A notable example involves the reaction of tetrabromobenzene with 4-hydroxybenzaldehyde, 1-bromopentane, methyltriphenylphosphonium iodide, and various catalysts in a single operation. This approach directly produces symmetrical tetraalkoxystilbenes as E-isomers in 17% yield, demonstrating the potential for rapid molecular complexity generation.

Construction of Complex Polycyclic Architectures

The construction of complex polycyclic architectures from 1,2,4,5-tetrabromobenzene leverages both the aryne-generating capability and cross-coupling reactivity of the compound. Tandem reaction sequences combine aryne generation with subsequent cycloaddition or coupling reactions to assemble polycyclic frameworks efficiently25. These cascade processes enable the rapid construction of molecular complexity that would require multiple discrete steps using conventional approaches.

The synthesis of benzene-fused tetracyclic stiboles demonstrates the power of sequential cyclization strategies [25]. Starting from tetrabromobenzene-derived precursors, treatment with n-butyllithium followed by dibromo(phenyl)stibane results in ring closure to form the desired tetracyclic products in moderate yields. This methodology has been extended to arsenic analogs using dichloro(phenyl)arsine as the electrophilic reagent.

Metalla-click reactions have enabled the construction of unprecedented tetracyclic aromatics featuring bridgehead metals [26]. These reactions combine the advantages of click chemistry with the unique properties of metallacyclic systems. The resulting tetracyclic complexes exhibit broad absorption in the ultraviolet-visible near-infrared region and excellent thermal stability, making them promising candidates for photoelectric materials and biomedical applications.

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (81.63%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant